Icariin-II;Icariside-II

Catalog No.
S13930069
CAS No.
M.F
C27H30O10
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icariin-II;Icariside-II

Product Name

Icariin-II;Icariside-II

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3

InChI Key

NGMYNFJANBHLKA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O

Icariin-II;Icariside-II is a natural product found in Epimedium brevicornu, Epimedium pubescens, and other organisms with data available.

Icariin-II, also known as Icariside-II, is a flavonoid glycoside derived from icariin, a major active compound found in the traditional Chinese herb Epimedium. Icariside-II is characterized by its unique structure, which lacks a glucose moiety at the C-7 position, distinguishing it from its precursor, icariin. This modification enhances its bioactivity and absorption in biological systems. Icariside-II is recognized for its various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, making it a subject of extensive research in medicinal chemistry and pharmacology.

Icariside-II can be synthesized through enzymatic hydrolysis of icariin. The hydrolysis process involves the cleavage of the C-3-O-rhamnopyranoside and C-7-O-glucopyranoside moieties of icariin. This reaction is typically catalyzed by β-glucosidase enzymes derived from microbial sources such as Trichoderma viride. Under optimal conditions (pH 4.0 and temperature around 41°C), conversion rates of icariin to Icariside-II can exceed 95% within one hour .

Icariside-II exhibits a range of biological activities:

  • Anticancer Effects: It induces apoptosis in various cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Studies have shown that it can inhibit proliferation and metastasis in cancers such as prostate, liver, and melanoma .
  • Neuroprotective Properties: Research indicates that Icariside-II may alleviate proteotoxic stress associated with neurodegenerative diseases by enhancing the expression of protective genes in model organisms like Caenorhabditis elegans .
  • Anti-inflammatory Effects: It has been shown to reduce inflammation through various pathways, including modulation of cytokine production and inhibition of inflammatory mediators .

The primary method for synthesizing Icariside-II involves enzymatic hydrolysis of icariin. This process can be optimized by adjusting factors such as enzyme concentration, pH, temperature, and reaction time to maximize yield:

  • Enzymatic Hydrolysis: Utilizing crude β-glucosidase from Trichoderma viride.
  • Optimization Parameters:
    • pH: Optimal pH around 4.0.
    • Temperature: Typically around 41°C.
    • Enzyme Concentration: Effective concentrations can vary but are often around 9.8 U/mL.
    • Icariin Concentration: Initial concentrations around 1.0 mg/mL are common.

This method allows for a high conversion efficiency while maintaining the integrity of the active compounds .

Icariside-II has several potential applications:

  • Pharmaceutical Development: Its anticancer properties make it a candidate for developing new cancer therapies.
  • Nutraceuticals: Due to its health benefits, it is being explored for inclusion in dietary supplements aimed at enhancing longevity and healthspan.
  • Cosmetic Industry: Its anti-inflammatory and protective effects could be harnessed in skincare products.

Studies on Icariside-II have indicated significant interactions with various biological pathways:

  • Insulin/IGF-1 Pathway: It has been shown to extend healthspan in model organisms via modulation of this pathway .
  • Caspase Pathway: Induction of apoptosis in cancer cells is mediated through activation of caspases and modulation of BCL-2 family proteins .
  • Cell Cycle Regulation: Icariside-II influences cell cycle progression by regulating cyclins and cyclin-dependent kinases, particularly inducing G0/G1 phase arrest in cancer cells .

Icariside-II shares structural similarities with several other flavonoids and glycosides derived from Epimedium or related plants. Here are some comparable compounds:

Compound NameStructural CharacteristicsUnique Features
IcariinContains C-7-O-glucosePrecursor to Icariside-II; less bioactive
Icariside-IContains C-3-O-rhamnoseIntermediate metabolite; lower potency than Icariside-II
IcaritinAglycone formMore potent than icariin but less stable
3,7-bis(2-hydroxyethyl) IcaritinModified structureExhibits similar PDE5 inhibition properties

Icariside-II's unique lack of the glucose group at C-7 contributes to its enhanced bioactivity compared to these similar compounds, making it a focal point for research into therapeutic applications .

Phytochemical Context of Epimedium Genus

The genus Epimedium (Berberidaceae) comprises over 50 species, with E. sagittatum, E. koreanum, and E. pseudowushanense being primary sources of icariside-II. These perennial herbs biosynthesize icariside-II as part of a complex flavonoid defense system, with concentrations varying from 0.8–2.1% dry weight depending on species, growth stage, and environmental stressors.

Table 1: Key Enzymes in Icariside-II Biosynthesis

Enzyme ClassGene SymbolFunctionLocalization
PrenyltransferaseEsPT8-C-prenylation of kaempferolMitochondria
GlycosyltransferaseEp7GT7-O-glucosylation of baohuosideCytosol
RhamnosyltransferaseEpPF3RT3-O-rhamnosylation of prenylflavonolsEndoplasmic reticulum
β-GlucosidaseBGLHydrolysis of icariin to icariside-IIVacuole

Biosynthetic Pathway Complexity

Icariside-II synthesis involves coordinated spatial regulation of four enzymatic stages:

  • Prenylation: Mitochondrial prenyltransferases attach dimethylallyl pyrophosphate (DMAPP) to kaempferol's C8 position, forming icaritin.
  • Glycosylation: Cytosolic UDP-glycosyltransferases sequentially add glucose (7-O) and rhamnose (3-O) moieties.
  • Compartmentalized Modification: Vacuolar β-glucosidases trim excess sugar residues, yielding the final icariside-II structure.
  • Regulatory Control: MYB-bHLH-WD40 transcription factor complexes modulate pathway flux, with EsMYBA1 and EsMYBF1 upregulating biosynthesis under UV stress.

Recent metabolic engineering breakthroughs enabled de novo icariside-II production in Saccharomyces cerevisiae (130 μg/L) through:

  • Heterologous expression of 13 plant-derived enzymes
  • Mitochondrial targeting of prenyltransferases
  • Temporal induction of glycosylation genes

Icariside-II demonstrates potent activation of the Nuclear Factor Erythroid 2-Related Factor 2 antioxidant response pathway through multiple interconnected mechanisms [1] [2]. The compound induces dose-dependent nuclear translocation of Nuclear Factor Erythroid 2-Related Factor 2 in hepatocellular carcinoma cells, with significant accumulation observed at concentrations of 5 and 10 micromolar [1] [2]. This nuclear translocation represents the critical initiating step whereby Nuclear Factor Erythroid 2-Related Factor 2 dissociates from Kelch-like ECH-associated protein 1 and translocates into the nucleus to enhance Nuclear Factor Erythroid 2-Related Factor 2-Antioxidant Response Element binding [2].

The activation of Nuclear Factor Erythroid 2-Related Factor 2 by Icariside-II results in substantial upregulation of phase II detoxifying enzymes and antioxidant proteins [1] [2]. Specifically, the compound significantly increases protein expression of heme oxygenase-1 and glutathione S-transferase in a time-dependent manner, with optimal expression achieved after 6 hours of treatment at 5 micromolar concentration [2]. These enzymes serve as crucial cellular defense mechanisms against oxidative stress and xenobiotic compounds [2].

Multiple upstream signaling pathways contribute to Icariside-II-mediated Nuclear Factor Erythroid 2-Related Factor 2 activation [1] [2]. The compound significantly increases phosphorylation levels of extracellular signal-regulated kinase 1/2, protein kinase B, and c-Jun N-terminal kinase 1/2 [1] [2]. Biochemical inhibitor studies demonstrate that Nuclear Factor Erythroid 2-Related Factor 2-dependent Antioxidant Response Element transcriptional activity is attenuated when extracellular signal-regulated kinase, protein kinase B, and c-Jun N-terminal kinase signaling are blocked, confirming the integral role of these pathways in Icariside-II-mediated cytoprotection [2].

Table 1: Nuclear Factor Erythroid 2-Related Factor 2-Mediated Antioxidant Response Pathway Effects of Icariside-II

Study ParameterCell Type/ModelIcariside-II ConcentrationEffect Observed
Nuclear Translocation of Nuclear Factor Erythroid 2-Related Factor 2HepG2 cells5-10 μMDose-dependent increase
Heme Oxygenase-1 ExpressionHepG2 cells5 μM (4-6 hours)Significant upregulation
Glutathione S-Transferase ExpressionHepG2 cells5 μM (4-6 hours)Significant upregulation
Cellular GSH LevelsHepG2 cells0-10 μMEnhanced levels
Extracellular Signal-Regulated Kinase 1/2 PhosphorylationHepG2 cells5-10 μMSignificantly increased
Protein Kinase B PhosphorylationHepG2 cells5-10 μMSignificantly increased
c-Jun N-terminal kinase 1/2 PhosphorylationHepG2 cells5-10 μMSignificantly increased

The enhancement of cellular glutathione levels represents another critical aspect of Icariside-II-mediated antioxidant protection [1]. The compound demonstrates no significant cytotoxicity at concentrations up to 10 micromolar while effectively enhancing cellular glutathione levels through enzyme-linked immunosorbent assay measurements [1]. This glutathione elevation contributes to the overall cellular antioxidant capacity and provides protection against reactive oxygen species-mediated damage [2].

Modulation of Apoptotic Signaling in Malignant Cells

Icariside-II exerts profound pro-apoptotic effects in various malignant cell lines through activation of both intrinsic and extrinsic apoptotic pathways [3] [4] [5] [6]. The compound demonstrates remarkable selectivity for cancer cells while maintaining cytoprotective effects in normal cells, suggesting a differential mechanism of action based on cellular redox status and signaling pathway dysregulation [2].

The intrinsic mitochondrial apoptotic pathway represents the primary mechanism through which Icariside-II induces cancer cell death [4] [5] [7]. In MCF-7 breast cancer cells, the compound produces loss of mitochondrial membrane potential and facilitates release of cytochrome c and apoptosis-inducing factor from mitochondria [5]. This mitochondrial permeabilization triggers activation of caspase-9, which subsequently activates effector caspase-3, leading to execution of apoptosis [4] [5]. The compound also modulates B-cell lymphoma 2 family proteins by increasing expression of pro-apoptotic Bax and BimL without affecting anti-apoptotic B-cell lymphoma 2 expression [5].

Icariside-II additionally activates the extrinsic death receptor pathway in cancer cells [4] [5]. The compound increases expression levels of fibroblast associated antigen and fibroblast associated antigen-associated death domain while maintaining unchanged expression of Daxx protein [4]. This leads to enhanced cleavage of caspase-8, caspase-3, and poly ADP-ribose polymerase, characteristic features of death receptor-mediated apoptosis [4] [5]. The absence of truncated Bid suggests that Icariside-II-mediated apoptosis occurs primarily through the type I extrinsic pathway rather than amplification through mitochondrial involvement [4].

Table 2: Apoptotic Signaling Effects of Icariside-II in Malignant Cells

Cancer Cell TypeMitochondrial EffectsCaspase ActivationIC50 Values
MCF-7 breast cancerLoss of mitochondrial membrane potential, cytochrome c releaseCaspase-8, -9, -3, poly ADP-ribose polymerase cleavageNot specified
A549 lung adenocarcinomaReduced mitochondrial membrane potential, increased cleaved caspase-3Cleaved caspase-3, poly ADP-ribose polymeraseNot specified
PC-3 prostate cancerMitochondrial dysfunction, cytochrome c releaseCaspase-3, -9 activation~20 μM
A375 human melanomaIncreased cleaved caspase-3Cleaved caspase-3, poly ADP-ribose polymeraseNot specified
U2OS osteosarcomaB-cell lymphoma 2 downregulation, Bax upregulationCleaved caspase-3, -7, -914.44 μM (24h), 7.37 μM (72h)
HeLa cervical cancerCytochrome c expression increaseCaspase-3/9 activity increasedNot specified
Human glioma cellsCytochrome c elevation, B-cell lymphoma 2 reductionCleaved caspase-3/8 elevationNot specified

The compound demonstrates concentration-dependent and time-dependent effects on apoptotic protein expression [8] [7]. In human osteosarcoma U2OS cells, Icariside-II exhibits half maximal inhibitory concentration values of 14.44, 11.02, and 7.37 micromolar at 24, 48, and 72 hours respectively [8]. The compound induces apoptosis by upregulating Bax, downregulating B-cell lymphoma 2, and activating apoptosis-related proteins including cleaved caspase-3, caspase-7, and caspase-9 [8] [7].

Cell cycle arrest represents an additional mechanism contributing to Icariside-II anti-cancer activity [8] [7]. The compound significantly arrests cancer cells in the G2/M phase, accompanied by upregulation of P21 and CyclinB1 expression and downregulation of CyclinD1, CDC2, and phosphorylated-Cdc25C [8]. This cell cycle modulation prevents cancer cell proliferation and enhances susceptibility to apoptotic stimuli [7].

Anti-Inflammatory Mechanisms Through Cytokine Regulation

Icariside-II demonstrates potent anti-inflammatory properties through comprehensive modulation of cytokine production and inflammatory signaling pathways [9] [10] [11] [12]. The compound effectively suppresses pro-inflammatory cytokine expression while preserving or enhancing anti-inflammatory mediators across multiple experimental models [12] [13].

Nuclear factor kappa-light-chain-enhancer of activated B cells pathway inhibition represents the central mechanism underlying Icariside-II anti-inflammatory effects [9] [10] [12]. In tumor necrosis factor-alpha-induced non-small cell lung cancer cells, the compound suppresses tumor necrosis factor-alpha-triggered nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells and phosphorylation of inhibitory protein kappa B alpha [10]. This nuclear factor kappa-light-chain-enhancer of activated B cells inactivation prevents transcription of pro-inflammatory genes and subsequent cytokine production [10] [12].

The compound demonstrates significant efficacy in reducing multiple pro-inflammatory cytokines across different disease models [11] [12]. In ovalbumin-induced asthma mice, Icariside-II administration attenuates airway inflammation by reducing levels of interleukin-4, interleukin-5, interleukin-13, and transforming growth factor-beta1 in peripheral blood [12]. Additionally, the compound downregulates expression of alpha-smooth muscle actin, connective tissue growth factor, eotaxin-1, CC-chemokine receptor-3, Toll-like receptor-2, and Toll-like receptor-4 in lung tissues [12].

Table 3: Anti-Inflammatory Cytokine Regulation by Icariside-II

Study ModelPro-inflammatory CytokinesNuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway EffectsEffective Concentrations
Tumor necrosis factor-alpha-induced A549/H1299 cellsTumor necrosis factor-alpha suppression via nuclear factor kappa-light-chain-enhancer of activated B cells inhibitionNuclear translocation inhibitedNon-cytotoxic concentrations
Ovalbumin-induced asthma miceInterleukin-4, interleukin-5, interleukin-13, transforming growth factor-beta1 downregulationInhibitory protein kappa B alpha degradation decreased50 mg/kg oral administration
Lipopolysaccharide-stimulated THP-1 cellsTumor necrosis factor-alpha, interleukin-6, interleukin-1beta reductionp65 nuclear translocation blocked25-100 μM
Carrageenan-induced inflammationTumor necrosis factor-alpha, interleukin-6, interleukin-1beta decreasedExtracellular signal-regulated kinase and p38 phosphorylation inhibited50 mg/kg
Interleukin-1beta-induced chondrocytesTumor necrosis factor-alpha, interleukin-6, interleukin-8 levels reducedTNFAIP3-interacting protein 2 expression increasedVarious concentrations tested
PC-3 prostate cancer cellsCyclooxygenase-2, prostaglandin E2 suppressionNot specified5-10 μM

Cyclooxygenase-2 and prostaglandin E2 pathway modulation represents another significant anti-inflammatory mechanism of Icariside-II [14]. In PC-3 prostate cancer cells, the compound suppresses both constitutive and arachidonic acid-induced cyclooxygenase-2 expression while reducing prostaglandin E2 levels at concentrations as low as 5-10 micromolar [14]. This cyclooxygenase-2 inhibition contributes to the overall anti-inflammatory profile and may enhance the compound's pro-apoptotic effects in cancer cells [14].

The compound also modulates TNFAIP3-interacting protein 2/nuclear factor kappa-light-chain-enhancer of activated B cells signaling in inflammatory conditions [9]. In interleukin-1beta-induced chondrocytes, Icariside-II reverses the interleukin-1beta-induced decrease in TNFAIP3-interacting protein 2 levels and increase in nuclear factor kappa-light-chain-enhancer of activated B cells phosphorylation [9]. Small interfering RNA studies confirm that the TNFAIP3-interacting protein 2/nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway mediates the anti-inflammatory effects of Icariside-II [9].

Neuroprotective Effects via Brain-Derived Neurotrophic Factor/Tyrosine Receptor Kinase B/cAMP Response Element Binding Protein Signaling Cascade

Icariside-II exhibits substantial neuroprotective properties through activation of the brain-derived neurotrophic factor/tyrosine receptor kinase B/cAMP response element binding protein signaling cascade [15] [16] [17] [18]. This pathway activation provides protection against various neurodegenerative insults including amyloid-beta toxicity, chronic cerebral hypoperfusion, and oxygen-glucose deprivation [15] [16] [17].

The compound significantly enhances brain-derived neurotrophic factor expression across multiple experimental models [15] [16] [17] [18]. In amyloid-beta25-35-induced cognitive deficit rats, Icariside-II treatment not only significantly enhances brain-derived neurotrophic factor expression but also increases tyrosine receptor kinase B levels and activates cAMP response element binding protein phosphorylation [15]. These molecular changes correlate with substantial attenuation of cognitive deficits as measured by Morris water maze performance [15].

Tyrosine receptor kinase B activation represents a critical component of Icariside-II neuroprotection [15] [17] [18]. In primary hippocampal neurons subjected to oxygen-glucose deprivation/reoxygenation, the compound increases both tyrosine receptor kinase B expression and phosphorylated tyrosine receptor kinase B levels [17] [18]. The specificity of this pathway is demonstrated by experiments using ANA-12, a tyrosine receptor kinase B inhibitor, which blocks the neuroprotective effects of Icariside-II on amyloid-beta25-35-induced neuronal injury [15] [17].

Table 4: Neuroprotective Effects via Brain-Derived Neurotrophic Factor/Tyrosine Receptor Kinase B/cAMP Response Element Binding Protein Signaling Cascade

Experimental ModelBrain-Derived Neurotrophic Factor ExpressionTyrosine Receptor Kinase B ActivationcAMP Response Element Binding Protein PhosphorylationFunctional Outcomes
Amyloid-beta25-35-induced cognitive deficits (rats)Significantly enhancedSignificantly enhancedActivatedCognitive deficits attenuated
PC12 cells (amyloid-beta25-35 treatment)Upregulated consistent with in vivoUpregulated, blocked by ANA-12Enhanced phosphorylationNeuronal injury protection
Bilateral common carotid artery occlusion rats (chronic cerebral hypoperfusion)Enhanced expressionEnhanced expressionLevels increasedCognitive deficits ameliorated
Oxygen-glucose deprivation/reoxygenation primary hippocampal neuronsIncreased expressionIncreased expression and phosphorylated tyrosine receptor kinase BPhosphorylation increasedHippocampal neuronal death suppressed
APP/PS1 transgenic miceEnhanced via Wnt/beta-catenin pathwayEnhanced signalingActivated downstream of brain-derived neurotrophic factor/tyrosine receptor kinase BCognitive dysfunction rescued

The neuroprotective mechanism involves protein kinase G/cAMP response element binding protein/brain-derived neurotrophic factor/tyrosine receptor kinase B signaling pathway activation [17] [18]. Icariside-II functions as a phosphodiesterase-5 inhibitor, effectively decreasing phosphodiesterase-5 protein expression and activity while restoring 3',5'-cyclic guanosine monophosphate levels and downstream protein kinase G activity [17] [18]. This leads to increased phosphorylation of cAMP response element binding protein, which serves as a transcription factor for brain-derived neurotrophic factor expression [17] [18].

The compound demonstrates efficacy across multiple neurodegenerative disease models [16] [19]. In bilateral common carotid artery occlusion rats with chronic cerebral hypoperfusion, Icariside-II ameliorates cognitive deficits by enhancing brain-derived neurotrophic factor, tyrosine receptor kinase B, and cAMP response element binding protein phosphorylation levels [16]. The treatment also activates peroxisome proliferator-activated receptor alpha and gamma while decreasing amyloid-beta1-40 and amyloid-beta1-42 levels in the hippocampus [16].

In APP/PS1 transgenic mice, Icariside-II rescues cognitive dysfunction through activation of Wnt/beta-catenin signaling pathway promoting hippocampal neurogenesis [19]. The compound upregulates Wnt-3a, phosphorylated glycogen synthase kinase-3beta, and beta-catenin while simultaneously enhancing brain-derived neurotrophic factor/tyrosine receptor kinase B/cAMP response element binding protein signaling [19]. This dual pathway activation contributes to improved neurogenesis and cognitive function restoration [19].

XLogP3

3.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

514.18389715 g/mol

Monoisotopic Mass

514.18389715 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

Explore Compound Types